1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride
Overview
Description
1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride is a white crystalline solid with a unique chemical structure. It consists of a pyrrolidine ring substituted with a benzyl group and a chloromethyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Scientific Research Applications
1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Safety and Hazards
Preparation Methods
The synthesis of 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with benzyl chloride and chloromethyl methyl ether. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The benzyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring, known for their biological activities.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine with applications in pharmaceuticals.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, used in the synthesis of various bioactive molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives.
Properties
IUPAC Name |
1-benzyl-2-(chloromethyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVJXDMTKSJNEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975591 | |
Record name | 1-Benzyl-2-(chloromethyl)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60169-71-3 | |
Record name | Pyrrolidine, 1-benzyl-2-chloromethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060169713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-2-(chloromethyl)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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